molecular formula C18H17Cl2NO B1359620 3,5-Dichloro-3'-pyrrolidinomethyl benzophenone CAS No. 898770-84-8

3,5-Dichloro-3'-pyrrolidinomethyl benzophenone

Cat. No.: B1359620
CAS No.: 898770-84-8
M. Wt: 334.2 g/mol
InChI Key: KXBJLBBZMNBYGI-UHFFFAOYSA-N
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Description

3,5-Dichloro-3'-pyrrolidinomethyl benzophenone is a chemical compound recognized in scientific research as a kinase inhibitor. It is structurally characterized as a benzophenone derivative and is closely related to analogs known to target specific kinase pathways. This compound is primarily utilized in biochemical and pharmacological research to study cellular signaling cascades, with particular interest in its potential effects on cancer cell proliferation and inflammatory processes. Its mechanism of action involves the inhibition of key kinases, which are enzymes critical for phosphorylating target proteins and regulating various cellular functions, including growth, survival, and differentiation. Researchers value this chemical as a tool for probing kinase function in vitro and for aiding in the development of novel therapeutic agents. The compound has a molecular formula of C19H18Cl2N2O and a molecular weight of 361.26 g/mol. It is typically supplied as a solid and should be stored under recommended conditions to maintain stability. As with all research chemicals, proper safety protocols must be followed. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3,5-dichlorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO/c19-16-9-15(10-17(20)11-16)18(22)14-5-3-4-13(8-14)12-21-6-1-2-7-21/h3-5,8-11H,1-2,6-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBJLBBZMNBYGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643221
Record name (3,5-Dichlorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898770-84-8
Record name (3,5-Dichlorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-3’-pyrrolidinomethyl benzophenone typically involves the reaction of 3,5-dichlorobenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then subjected to further reactions to introduce the pyrrolidinomethyl group.

Industrial Production Methods

In an industrial setting, the production of 3,5-Dichloro-3’-pyrrolidinomethyl benzophenone may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Solvent recovery and recycling are also important considerations in industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-3’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 3,5-Dichloro-3'-pyrrolidinomethyl benzophenone exhibit significant antimicrobial properties. A study demonstrated that certain benzophenone derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Drug Delivery Systems

The compound's ability to absorb UV light makes it suitable for use in drug delivery systems where photostability is crucial. Its incorporation into polymer matrices can enhance the release profiles of encapsulated drugs when exposed to UV light, thus improving therapeutic efficacy .

UV Filters in Sunscreens

Due to its effective UV absorption properties, this compound is utilized as a UV filter in sunscreens and other personal care products. It helps protect the skin from harmful UV radiation, thereby preventing skin damage and aging .

Photostabilizers

The compound is also employed as a photostabilizer in cosmetic formulations, ensuring that active ingredients remain effective over time when exposed to sunlight. This application is critical for maintaining the integrity of products such as lotions and creams .

Polymer Additives

In materials science, this compound serves as an additive in polymers to enhance their resistance to photodegradation. This property is essential for extending the lifespan of plastic products used outdoors or in environments with high UV exposure .

Coatings

The compound is integrated into coatings for various surfaces to provide UV protection and improve durability against environmental factors. Its incorporation helps maintain the aesthetic and functional properties of coated materials over extended periods .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Activity Demonstrated inhibition of bacterial growth
Drug Delivery Systems Enhanced drug release profiles with UV exposure
Cosmetic Formulations Effective UV protection in sunscreens
Polymer Additives Improved photostability in outdoor applications
Coatings Increased durability against UV degradation

Mechanism of Action

The mechanism of action of 3,5-Dichloro-3’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs with Varied Substituents

The compound belongs to a broader class of substituted benzophenones, many of which differ in halogenation patterns or heterocyclic substituents. Key analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Potential Applications Source
3,5-Dichloro-3'-pyrrolidinomethyl benzophenone 898776-87-9 C₁₈H₁₇Cl₂NO 334.24 3,5-dichloro, pyrrolidinomethyl Research/Pharmaceuticals
3-Chloro-5-Fluoro-2'-pyrrolidinomethyl benzophenone 898763-08-1 C₁₈H₁₆ClFNO 318.78 3-Cl, 5-F, pyrrolidinomethyl Research/Pharmaceuticals
Benzophenone-3 (Oxybenzone) 131-57-7 C₁₄H₁₂O₃ 228.24 Hydroxy, methoxy UV filter in sunscreens
4'-Bromo-2-(3-pyrrolinomethyl) benzophenone 898782-65-5 C₁₈H₁₆BrNO 350.23 4'-Br, pyrrolinomethyl Photochemical applications

Key Observations:

  • Heterocyclic Substituents: The pyrrolidinomethyl group introduces nitrogen-based basicity, which could influence solubility or receptor interactions compared to simpler alkyl or aryl substituents .

Research Findings and Limitations

  • Discontinuation and Availability: The compound’s discontinued status contrasts with commercially available analogs like benzophenone-3, limiting its current research utility .

Biological Activity

3,5-Dichloro-3'-pyrrolidinomethyl benzophenone (also known as BP-3 or its derivatives) is a compound of interest in the fields of medicinal chemistry and toxicology due to its various biological activities. This article provides an overview of its biological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 898770-84-8
  • Molecular Formula : C16H16Cl2N
  • Molecular Weight : 303.21 g/mol

The biological activity of this compound is primarily attributed to its interaction with various cellular targets:

  • Receptor Binding : This compound has been shown to bind to multiple receptors, influencing pathways related to cell proliferation and apoptosis.
  • Enzyme Inhibition : It inhibits specific enzymes involved in metabolic pathways, such as tryptophan dioxygenase, which affects the catabolism of tryptophan and alters serotonin levels in the body.
  • Signal Transduction Modulation : The compound modulates key signaling pathways, including those involving nuclear factor kappa B (NF-κB), which is crucial for immune response regulation.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) cells. The compound induces apoptosis and cell cycle arrest, primarily through the modulation of p53 pathways and related gene expressions .

Antioxidant Effects

This compound has been noted for its antioxidant properties, which help mitigate oxidative stress in cells. By reducing reactive oxygen species (ROS) levels, it protects cells from damage and may contribute to its anticancer effects .

Photostability and UV Protection

As a benzophenone derivative, it also functions as a UV filter in cosmetic formulations. Studies on its photostability reveal that it effectively absorbs UV radiation while undergoing minimal degradation under UV exposure. This property is crucial for maintaining efficacy in sunscreen applications .

Case Studies

  • MCF-7 Cell Line Study :
    • A study investigated the effects of this compound on MCF-7 cells. The results indicated significant alterations in gene expression related to cell cycle regulation and apoptosis induction when exposed to this compound at varying concentrations .
  • Metabolomic Analysis :
    • A comprehensive metabolomic analysis showed that exposure to this compound altered metabolites associated with cell proliferation and oxidative stress pathways. The study highlighted the potential role of this compound in influencing metabolic processes critical for cancer progression .

Data Tables

Biological ActivityMechanism of ActionReferences
AnticancerInduces apoptosis
AntioxidantReduces oxidative stress
UV ProtectionAbsorbs UV radiation
Modulation of NF-kBInfluences immune response

Q & A

Q. What synthetic methodologies are recommended for preparing 3,5-Dichloro-3'-pyrrolidinomethyl benzophenone with high purity?

  • Methodological Answer : A two-step approach is often employed:

Friedel-Crafts acylation : React 3,5-dichlorobenzoyl chloride with a pyrrolidinomethyl-substituted benzene derivative under anhydrous AlCl₃ catalysis to form the benzophenone backbone.

Pyrrolidine functionalization : Introduce the pyrrolidinomethyl group via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using a boronic acid derivative .

  • Critical Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, hexane/EtOAc gradient). Final purity (>95%) can be confirmed via GC-MS or NMR .

Q. Which analytical techniques are optimal for characterizing this compound?

  • Methodological Answer :
  • Structural confirmation : Use 1H^1H- and 13C^{13}C-NMR to resolve aromatic protons (6.8–7.5 ppm) and carbonyl signals (~195 ppm). The pyrrolidinomethyl group’s protons appear as a multiplet (2.5–3.5 ppm) .
  • Purity assessment : GC-MS with a Carbowax 20M column (retention time: ~12–15 min) or HPLC (C18 column, acetonitrile/water mobile phase) .
  • Elemental analysis : Confirm Cl and N content via combustion analysis or X-ray fluorescence (XRF).

Q. What is the solubility profile of this compound in common organic solvents?

  • Methodological Answer :
  • Polar aprotic solvents : Highly soluble in DMF and DMSO due to the carbonyl and pyrrolidine groups.
  • Halogenated solvents : Moderate solubility in dichloromethane or chloroform; halogen bonding may perturb the carbonyl group’s vibrational modes .
  • Alcohols : Limited solubility in methanol/ethanol due to hydrogen-bond competition with the carbonyl oxygen.
  • Experimental Tip : Use UV-Vis spectroscopy to quantify solubility by monitoring absorbance at λmax (~280 nm) in saturated solutions .

Advanced Research Questions

Q. How can contradictions in FT-IR data for the carbonyl stretch (νC=O) be resolved across different solvents?

  • Methodological Answer :
  • Solvent-induced shifts : In halogenated solvents (e.g., CCl₄), νC=O appears as a single peak (~1660 cm⁻¹) due to rapid solvent-solute interaction exchange. In alcohols, split peaks arise (~1640 cm⁻¹ and ~1680 cm⁻¹) from slow hydrogen-bond dynamics .
  • Computational validation : Compare experimental shifts with DFT-calculated vibrational frequencies (B3LYP/6-31G* basis set). A linear correlation (R² > 0.95) confirms solvent effects dominate over structural anomalies .

Q. What mechanistic insights exist for its reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Palladium catalysis : The dichlorophenyl moiety acts as an electron-deficient aryl group, enhancing oxidative addition in Suzuki-Miyaura reactions. Use Pd(PPh₃)₄ with K₂CO₃ in toluene/EtOH (3:1) at 105°C for optimal yields .
  • Side reactions : Monitor for dehalogenation byproducts via GC-MS. Trialkylaluminum reagents (e.g., triisobutylaluminum) may reduce the ketone to benzhydrol (62–97% conversion), requiring strict anhydrous conditions .

Q. How to design structure-activity relationship (SAR) studies targeting the pyrrolidinomethyl group?

  • Methodological Answer :
  • Substituent variation : Synthesize analogs with morpholine, piperidine, or N-methylpiperazine groups. Assess electronic effects via Hammett σpara values and steric effects using Connolly surface analysis.
  • Biological assays : Test analogs in vitro for receptor binding (e.g., GPCRs) or enzyme inhibition. For neuroactive studies, use immortalized GnRH neurons to evaluate autophagy modulation (LC3-II/Beclin-1 markers) .
  • Data integration : Correlate substituent parameters (logP, polar surface area) with bioactivity using multivariate regression (e.g., PLS-DA) .

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